

In-Depth Structural and Mechanistic Analysis of Zinc-Itraconazole Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IZCZ-3

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This technical guide provides a comprehensive analysis of the synthesis, structure, and biological mechanisms of two novel Zinc-Itraconazole (Zn-ITZ) complexes: $\text{Zn}(\text{ITZ})_2\text{Cl}_2$ (Complex 1) and $\text{Zn}(\text{ITZ})_2(\text{OH})_2$ (Complex 2). The coordination of the antifungal drug Itraconazole with zinc has been shown to enhance its therapeutic efficacy, presenting a promising strategy for the development of new antiparasitic and antifungal agents.^{[1][2]} This document details the structural characterization data, experimental methodologies, and the key signaling pathways associated with the parent compound, Itraconazole.

Structural and Physicochemical Characterization

The synthesis of two new derivatives of Zinc-Itraconazole, designated as $\text{Zn}(\text{ITZ})_2\text{Cl}_2$ (Complex 1) and $\text{Zn}(\text{ITZ})_2(\text{OH})_2$ (Complex 2), was achieved through the reaction of Itraconazole with the corresponding zinc salt under reflux conditions.^[3] The resulting complexes were characterized to elucidate their structural and physicochemical properties. The data confirms the successful coordination of Itraconazole to the zinc metal center.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of Complex 1 and Complex 2.

Table 1: Elemental Analysis and Molar Conductivity

Compound	Formula	Formula Weight (g/mol)	C% (Calc./Found)	H% (Calc./Found)	N% (Calc./Found)	Molar Conductivity (Λm) $\Omega^{-1}cm^2mol^{-1}$ (in DMF)
Complex 1	C ₇₀ H ₇₆ Cl ₂ N ₁₆ O ₈ Zn	1547.7	54.32 / 54.50	4.95 / 5.10	14.48 / 14.32	45.3
Complex 2	C ₇₀ H ₇₈ N ₁₆ O ₁₀ Zn	1510.9	55.63 / 55.41	5.20 / 5.35	14.83 / 14.60	48.7

Note: Elemental analysis and molar conductivity data are consistent with the proposed molecular formulas, indicating the complexes are likely non-electrolytes in DMF.

Table 2: Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z)	Assigned Ion
Complex 1	ESI-MS	1547	[Zn(ITZ) ₂ Cl ₂ + H] ⁺
1511	[Zn(ITZ) ₂ Cl] ⁺		
Complex 2	ESI-MS	1473	[Zn(ITZ) ₂] ⁺

Note: The mass spectrometry results confirm the molecular weight and composition of the synthesized complexes.[3]

Table 3: ¹H NMR Chemical Shifts (δ , ppm) in DMSO-d₆

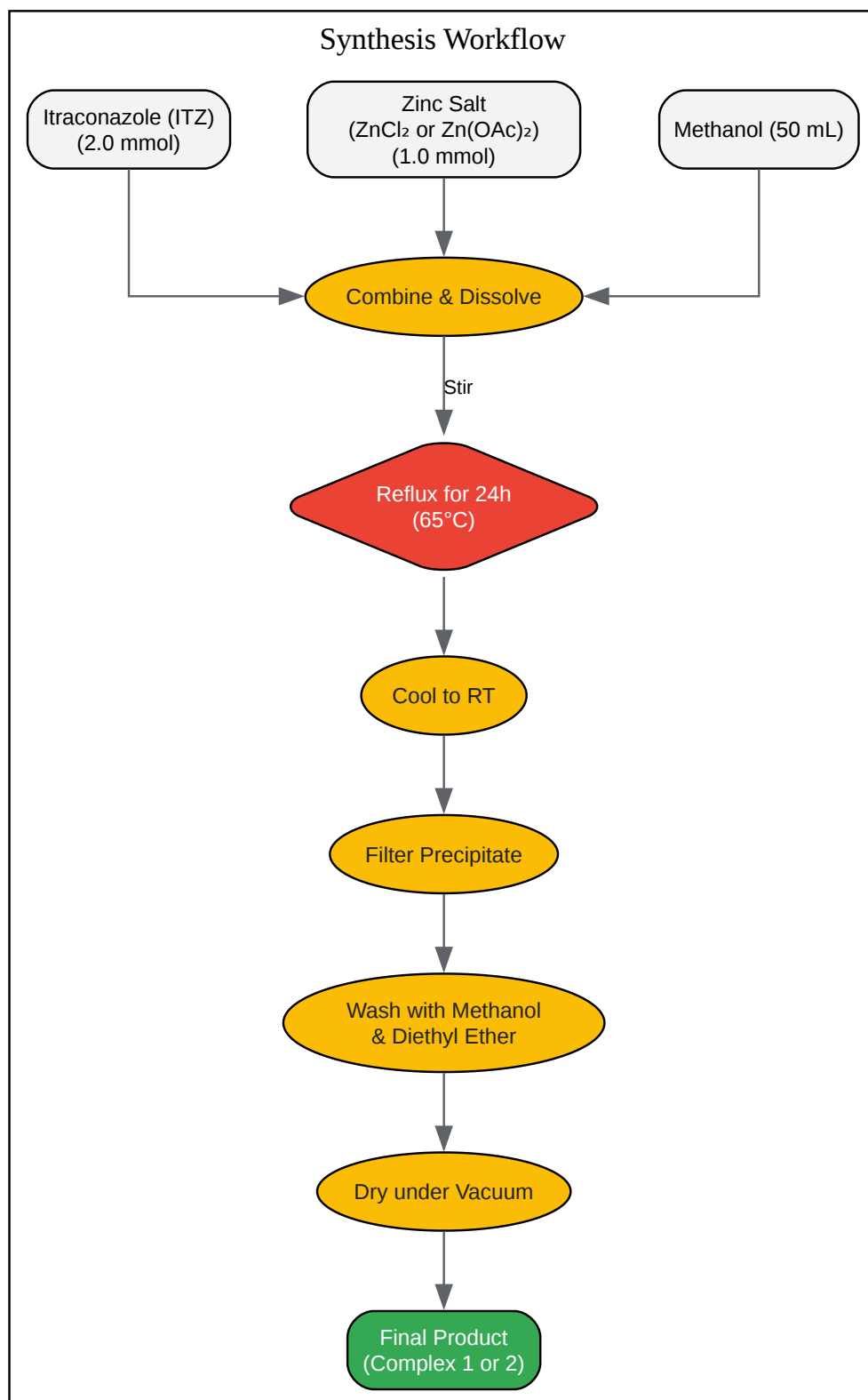
Proton	Itraconazole (ITZ)	Complex 1 (Zn(ITZ) ₂ Cl ₂)	Complex 2 (Zn(ITZ) ₂ (OH) ₂)	$\Delta\delta$ (Complex 1)	$\Delta\delta$ (Complex 2)
H1	7.97	8.01	7.93	+0.04	-0.04
H4	8.58	8.69	8.31	+0.11	-0.27

Note: The chemical shifts of protons H1 and H4, located near the N5 of the triazole ring, are shifted upon coordination to the zinc ion, confirming the binding site.[\[3\]](#)

Experimental Protocols

Synthesis of Zinc-Itraconazole Complexes

A detailed workflow for the synthesis of the Zn-ITZ complexes is provided below.



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Synthesis workflow for Zn-ITZ complexes.

Protocol:

- **Reactant Preparation:** Itraconazole (2.0 mmol) and the respective zinc salt (ZnCl_2 for Complex 1 or Zinc Acetate for Complex 2, 1.0 mmol) are added to a round-bottom flask.[3][4]
- **Dissolution:** 50 mL of methanol is added to the flask, and the mixture is stirred until the solids are fully dissolved.
- **Reflux:** The solution is heated to reflux (approximately 65°C) and maintained under constant stirring for 24 hours.[3]
- **Isolation:** The reaction mixture is cooled to room temperature, allowing a white solid to precipitate.
- **Purification:** The precipitate is collected by vacuum filtration and washed sequentially with cold methanol and diethyl ether.
- **Drying:** The final product is dried under vacuum to yield the pure complex.

Characterization Methodologies

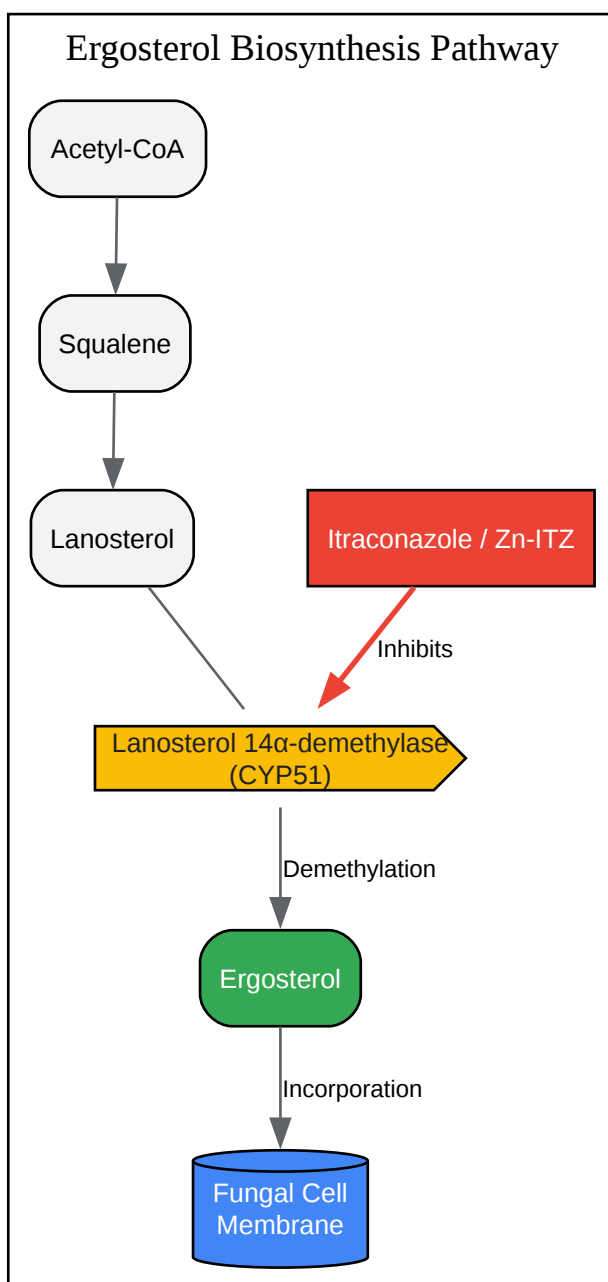
- **Elemental Analysis:** Carbon, hydrogen, and nitrogen content were determined using a standard elemental analyzer.
- **Molar Conductivity:** Measurements were conducted on 10^{-3} M solutions of the complexes in dimethylformamide (DMF) at room temperature.
- **Mass Spectrometry:** Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the molecular ions and key fragments.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d_6 as the solvent.[3] Chemical shifts are reported in parts per million (ppm).

Mechanism of Action and Signaling Pathways

The biological activity of Itraconazole and its complexes is primarily attributed to the disruption of essential pathways in fungal and protozoan pathogens. Additionally, Itraconazole has been identified as an inhibitor of the Hedgehog signaling pathway, which is crucial in certain cancers.

Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of Itraconazole involves the inhibition of the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51).^{[1][5][6]} This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.^{[1][6]} By blocking this pathway, Itraconazole compromises the structural integrity and fluidity of the fungal membrane, leading to cell death.^[1]

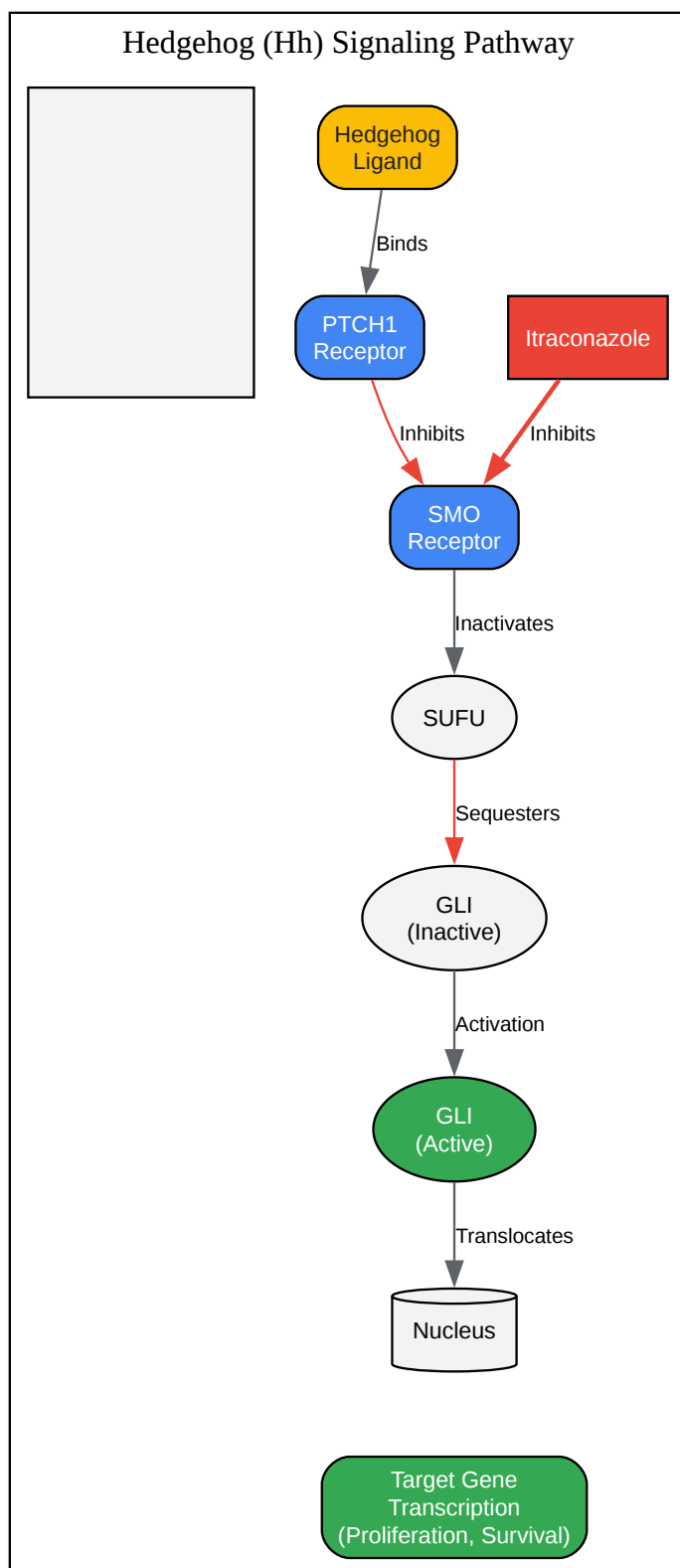


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Inhibition of Ergosterol Biosynthesis by Itraconazole.

Inhibition of the Hedgehog Signaling Pathway

Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.^[7]^[8] Itraconazole acts by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.^[2]^[8] This inhibition prevents the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.^[7]



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Inhibition of Hedgehog Signaling by Itraconazole.

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